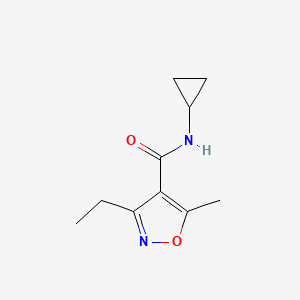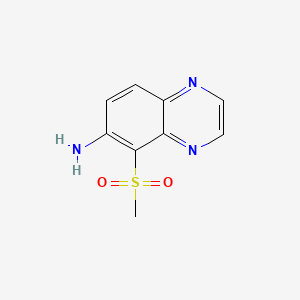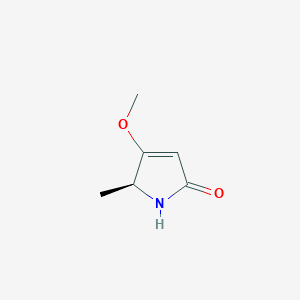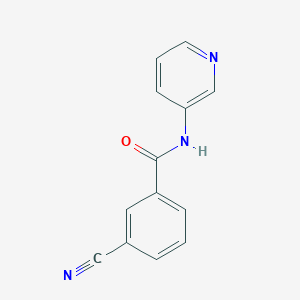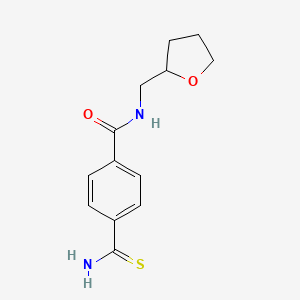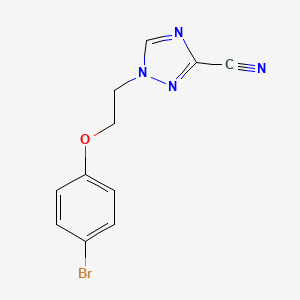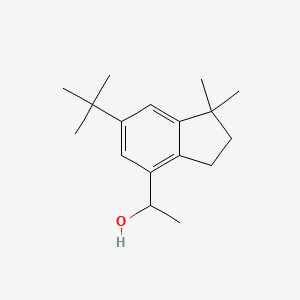
4-Fluoro-N-(2-(pyridin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(2-(pyridin-3-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides It features a fluorine atom attached to the benzene ring and a pyridine ring linked via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(2-(pyridin-3-yl)ethyl)benzamide typically involves the following steps:
Formation of the Fluorinated Benzene Ring:
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the ethyl chain acts as a linker between the benzene and pyridine rings. This can be done using reagents like sodium hydride and pyridine-3-ethyl bromide.
Formation of the Benzamide: The final step involves the formation of the amide bond between the benzene ring and the pyridine ring. This can be achieved using reagents such as thionyl chloride and ammonia.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
4-Fluoro-N-(2-(pyridin-3-yl)ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-(pyridin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
- N-(pyridin-4-yl)pyridin-4-amine
- N-ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-ylamino)propyl]oxy}benzamide
Uniqueness: 4-Fluoro-N-(2-(pyridin-3-yl)ethyl)benzamide stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates.
Properties
Molecular Formula |
C14H13FN2O |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
4-fluoro-N-(2-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C14H13FN2O/c15-13-5-3-12(4-6-13)14(18)17-9-7-11-2-1-8-16-10-11/h1-6,8,10H,7,9H2,(H,17,18) |
InChI Key |
DSMJQDNWJHCMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


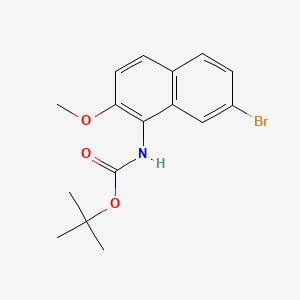


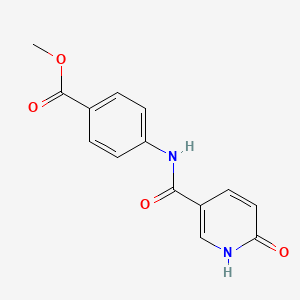
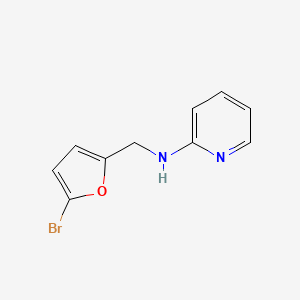
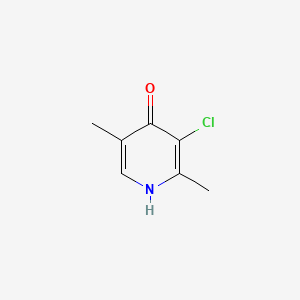
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)
